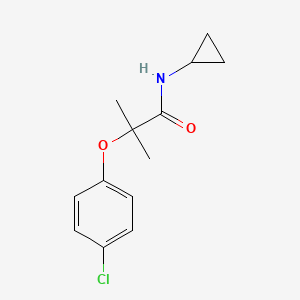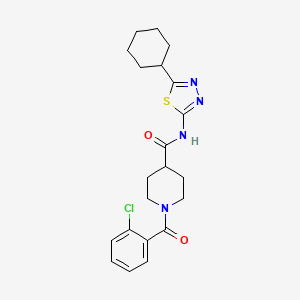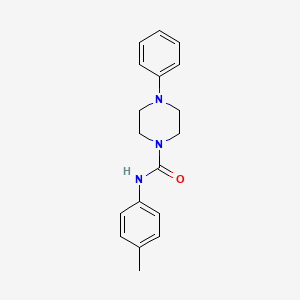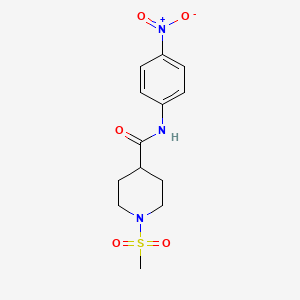
2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as CPPC and is an important intermediate for the synthesis of cyclopropyl amine derivatives. CPPC has been extensively studied for its potential applications in the field of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
CPPC has been extensively studied for its potential applications in the field of pharmaceuticals and agrochemicals. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. CPPC has also been found to possess potent insecticidal and acaricidal activities. It has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of CPPC is not well understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. CPPC may also act by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
CPPC has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to possess potent insecticidal and acaricidal activities. CPPC has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the activity of cyclooxygenase enzymes and inhibit the production of prostaglandins. CPPC has been found to increase the levels of the neurotransmitter acetylcholine by inhibiting the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
CPPC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has been extensively studied for its potential applications in the field of pharmaceuticals and agrochemicals. However, CPPC also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It can also be toxic to certain cell lines at high concentrations.
Orientations Futures
CPPC has several potential future directions for research. It could be further studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. It could also be studied for its potential use as an insecticide and acaricide. Further research could be done to better understand the mechanism of action of CPPC and to develop more effective derivatives of the compound. Additionally, research could be done to optimize the synthesis method for CPPC and to develop more efficient and sustainable methods for its production.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,12(16)15-10-5-6-10)17-11-7-3-9(14)4-8-11/h3-4,7-8,10H,5-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNTYHRZBNKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CC1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56324788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4793828.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793842.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4793848.png)

![3-(4-fluorophenyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4793865.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793873.png)

![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)
![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793888.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4793913.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-3-nitrophenyl acetate](/img/structure/B4793915.png)